molecular formula C10H11N B11922443 3-Methyl-1,2-dihydroisoquinoline

3-Methyl-1,2-dihydroisoquinoline

Cat. No.: B11922443
M. Wt: 145.20 g/mol
InChI Key: WPUGJRMMUDEGMK-UHFFFAOYSA-N
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Description

3-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The 1,2-dihydroisoquinoline scaffold is a fundamental structure in many natural products and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,2-dihydroisoquinoline can be synthesized through various synthetic routes. One common method involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . This reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines in good quantities.

Another method involves the reaction of isoquinoline with ethyl propiolate and thiazolidin-2,4-dione, which generates reactive zwitterionic intermediates that further react to form the desired product . This method also operates under mild conditions and does not require any catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The reactions are usually carried out in batch reactors with precise control over temperature and reaction time to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2-dihydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methylisoquinoline.

    Reduction: Reduction reactions can convert it to 3-methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids or bases to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Methylisoquinoline

    Reduction: 3-Methyl-1,2,3,4-tetrahydroisoquinoline

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a partially saturated ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-methyl-1,2-dihydroisoquinoline

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6,11H,7H2,1H3

InChI Key

WPUGJRMMUDEGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2CN1

Origin of Product

United States

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